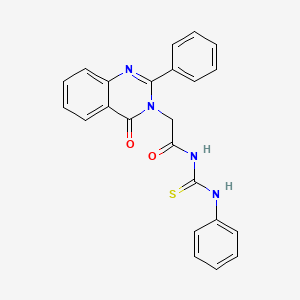
1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-(phenylcarbamothioyl)acetamide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-(phenylcarbamothioyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzamide with benzoyl chloride to form 2-phenylquinazolin-4(3H)-one. This intermediate is then reacted with phenyl isothiocyanate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol and may involve heating under reflux to facilitate the reaction.
Chemical Reactions Analysis
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-(phenylcarbamothioyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamothioyl group can be replaced by other nucleophiles, leading to the formation of various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazoline derivatives, which are of interest due to their diverse biological activities.
Biology: It has shown promise as an antibacterial and antifungal agent, making it a potential candidate for the development of new antimicrobial drugs.
Medicine: The compound’s potential anticancer properties have been explored, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-(phenylcarbamothioyl)acetamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound may inhibit bacterial cell wall synthesis or interfere with essential bacterial enzymes, leading to cell death. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-(phenylcarbamothioyl)acetamide can be compared with other quinazoline derivatives, such as:
2-Phenylquinazolin-4(3H)-one: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
4-Oxo-2-phenylquinazoline: Another related compound with potential biological activities.
N-Phenylcarbamothioyl derivatives: These compounds share the phenylcarbamothioyl group and may exhibit similar biological activities.
The uniqueness of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-(phenylcarbamothioyl)acetamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
72045-60-4 |
|---|---|
Molecular Formula |
C23H18N4O2S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(4-oxo-2-phenylquinazolin-3-yl)-N-(phenylcarbamothioyl)acetamide |
InChI |
InChI=1S/C23H18N4O2S/c28-20(26-23(30)24-17-11-5-2-6-12-17)15-27-21(16-9-3-1-4-10-16)25-19-14-8-7-13-18(19)22(27)29/h1-14H,15H2,(H2,24,26,28,30) |
InChI Key |
DSEYSRCKVZIOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CC(=O)NC(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Dibutylamino)-6a,12a-dihydro-3'H-spiro[benzo[a]xanthene-12,1'-isobenzofuran]-3(4H)-one](/img/structure/B12910636.png)
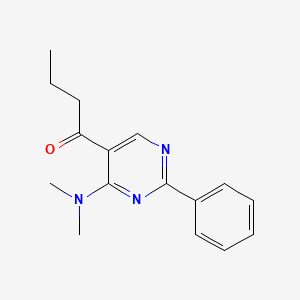
![3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12910644.png)
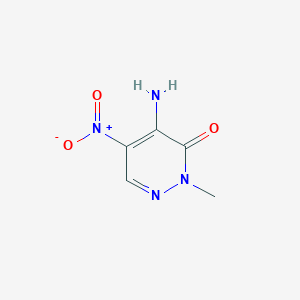
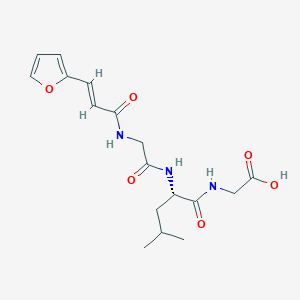
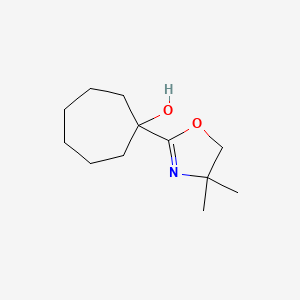
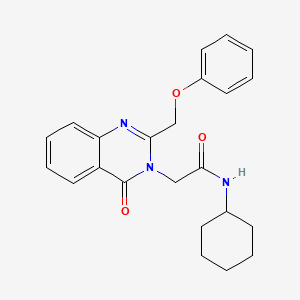
![2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)
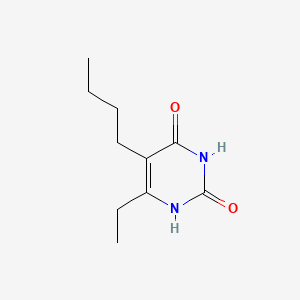



![4-Chloro-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910712.png)

